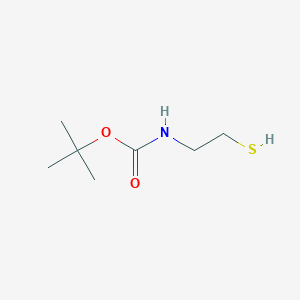

2-(Boc-amino)ethanethiol

描述

Overview of Boc-Protected Amines and Their Significance in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.netchemistrysteps.com Amines are highly nucleophilic and basic, necessitating their protection in many multi-step syntheses to prevent unwanted side reactions while other functional groups are being modified. chemistrysteps.com The Boc group effectively "masks" the reactivity of the amine by converting it into a carbamate (B1207046). researchgate.netchemistrysteps.com

The significance of the Boc protecting group lies in its stability and selective removal. It is robust under a variety of reaction conditions, including exposure to heat, bases, and many nucleophiles, which allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. researchgate.netorganic-chemistry.org This stability is crucial for achieving high yields and purity in the synthesis of complex molecules. numberanalytics.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgnumberanalytics.com Conversely, the Boc group is labile to acidic conditions and can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the amine. chemistrysteps.comwikipedia.org This ease of deprotection under specific conditions, while remaining stable to others, is a key feature of its utility, enabling what is known as an "orthogonal protection strategy" when used in conjunction with other protecting groups like Fmoc, which is base-labile. organic-chemistry.orgnumberanalytics.com This strategy is particularly vital in complex syntheses such as peptide synthesis and the creation of natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

Distinctive Features of 2-(Boc-amino)ethanethiol: Dual Functionality (Amine and Thiol)

The defining characteristic of this compound is its bifunctionality, possessing both a Boc-protected amine at one end of its ethyl backbone and a thiol (-SH) group at the other. cymitquimica.com This dual functionality makes it a valuable bifunctional cross-linker and a versatile building block in synthesis. sigmaaldrich.commedchemexpress.comchemsrc.com

The thiol group is a potent nucleophile, allowing the molecule to participate in a variety of coupling reactions. cymitquimica.com One of the most prominent applications is in "thiol-ene" click chemistry, a set of highly efficient and specific reactions that form stable carbon-sulfur bonds. sigmaaldrich.comsigmaaldrich.com This allows for the straightforward surface functionalization of polymers and nanoparticles, introducing amine functionalities (once the Boc group is removed) onto various material surfaces. sigmaaldrich.comsigmaaldrich.comresearchgate.net The thiol group also enables the formation of disulfide bonds, a key linkage in biological systems and materials science. cymitquimica.com

The Boc-protected amine provides a latent amino group. It remains inert during reactions involving the thiol moiety and can be deprotected at a later synthetic stage to reveal the free amine. cymitquimica.com This allows for subsequent modifications at the amine terminus, such as peptide coupling or the attachment of other molecules. chemimpex.com This controlled, sequential reactivity is a cornerstone of its utility, enabling the construction of complex, well-defined molecular architectures. chemimpex.com

Historical Context and Evolution of its Applications in Synthetic Chemistry and Chemical Biology

The development of the Boc protecting group in the 1960s was a landmark in peptide synthesis, providing a reliable method for the temporary protection of amino groups. numberanalytics.com This innovation paved the way for the synthesis of more complex peptides and proteins. The creation of bifunctional reagents like this compound was a natural progression, providing chemists with tools to build more complex and functionalized molecules.

Initially, its applications were likely focused on fundamental organic synthesis and as a building block in peptide chemistry, where the thiol group could be used for specific labeling or cyclization. chemimpex.comsmolecule.com Over time, its utility has expanded significantly. In chemical biology, it has become instrumental in the surface modification of materials for biomedical applications. For instance, it is used to functionalize nanoparticles for drug delivery systems, enhancing their biocompatibility and enabling the attachment of targeting ligands. chemimpex.comchemicalbook.com

Another area of evolution is its use in the synthesis of complex bioconjugates. For example, it has been used in the creation of bifunctional azobenzene (B91143) glycoconjugates for photosensitive cross-linking with peptides. medchemexpress.comchemsrc.comchemicalbook.com It also serves as a key component in the synthesis of auxiliaries for the chemical ubiquitination of proteins, a critical process for studying cellular signaling pathways. acs.orgnih.gov

Current Research Landscape and Emerging Trends

The current research landscape for this compound is characterized by its application in advanced materials science, nanotechnology, and sophisticated bioconjugation techniques.

Key Research Areas:

Nanoparticle and Surface Functionalization: A major trend is the use of this compound in the post-synthesis modification of various nanomaterials. This includes the functionalization of porous aromatic frameworks for applications like carbon dioxide capture and the modification of nanogels for controlled drug release. researchgate.netoaepublish.com The thiol group allows for covalent attachment to the material, while the protected amine provides a handle for further functionalization. oaepublish.com

"Click" Chemistry: The thiol-ene reaction continues to be a powerful tool, and this compound is a key reagent. sigmaaldrich.comsigmaaldrich.com Researchers are exploring its use in creating novel block and graft copolymers for drug delivery systems and in developing microreactors. upc.eduupc.edu Recent research has also demonstrated its use in reversible thiol-tetrazine exchange reactions, offering a "tunable" conjugation strategy with on-demand locking capabilities. nih.govresearchgate.net

Bioconjugation and Medicinal Chemistry: In medicinal chemistry, the compound is crucial for developing novel therapeutic agents and targeted drug delivery systems. chemimpex.comchemimpex.com It is used in the synthesis of complex molecules designed to have improved bioavailability and efficacy. chemimpex.com An emerging application is its use as a building block in the synthesis of ubiquitinated histone and Tau peptides, which are vital for studying epigenetic modifications and neurodegenerative diseases. acs.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | References |

| Chemical Formula | C₇H₁₅NO₂S | cymitquimica.comcymitquimica.com |

| Molecular Weight | 177.26 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 67385-09-5 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comcymitquimica.com |

| Density | 1.049 g/mL at 20 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 68 °C at 0.3 mmHg | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.474 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Primary Functions | Cross-linking reagent, Building block | sigmaaldrich.comchemimpex.comcymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJCZSHYJNRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986668 | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-09-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Boc Amino Ethanethiol

Core Synthetic Approaches: Amine Protection and Thiol Introduction

The fundamental principle behind the synthesis of 2-(Boc-amino)ethanethiol lies in a two-stage process. Initially, the highly reactive amino group of a precursor molecule is "protected" to prevent it from undergoing unwanted side reactions. Subsequently, the thiol group is introduced or deprotected.

Amine Group Protection with tert-Butoxycarbonyl (Boc) Chloride

The protection of the amine functionality is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride. wikipedia.orgwikipedia.org This method is widely favored in organic synthesis due to its efficiency and the stability of the resulting tert-butoxycarbonyl (Boc) protected amine under various reaction conditions. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. jkchemical.com This process is typically carried out in the presence of a base to neutralize the proton released from the amine. jkchemical.comnumberanalytics.com

A common procedure involves reacting 2-aminoethanethiol hydrochloride with di-tert-butyl dicarbonate. google.comkoreascience.kr The Boc group effectively shields the amine, rendering it unreactive towards most bases and nucleophiles, which is essential for subsequent synthetic steps. wikipedia.org

Introduction of the Thiol Functionality

With the amine group successfully protected, the focus shifts to establishing the thiol (-SH) group. If the starting material already contains a protected thiol or a precursor, this step involves its deprotection. However, in many synthetic routes, the thiol group is introduced after the amine protection. One common precursor is 2-aminoethanethiol itself, where the thiol group is already present. google.comsigmaaldrich.com In such cases, the protection of the amine is the primary synthetic challenge. The thiol functionality imparts nucleophilic characteristics to the molecule, enabling it to participate in reactions like disulfide bond formation. cymitquimica.com

Optimizing Reaction Conditions for Enhanced Synthesis

The efficiency and success of the synthesis of this compound are heavily dependent on the careful control of reaction conditions. Factors such as the choice of catalyst, solvent system, temperature, and reaction duration play pivotal roles in maximizing yield and purity.

The Role of Lewis Acid Catalysts in Boc Protection

While Boc protection can proceed without a catalyst, the use of Lewis acids has been shown to enhance the reaction rate and efficiency. researchgate.netresearchgate.net Catalysts like magnesium bromide etherate (MgBr₂·OEt₂) have been reported to effectively catalyze the N-tert-butoxycarbonylation of amines. researchgate.net Other Lewis acids such as zinc chloride (ZnCl₂), lithium perchlorate (B79767) (LiClO₄), and zirconium tetrachloride (ZrCl₄) have also been employed for Boc protection of various amines. researchgate.netacs.org The Lewis acid is believed to activate the Boc anhydride, making it more susceptible to nucleophilic attack by the amine. rsc.org

The Influence of Solvent Systems

The choice of solvent significantly impacts the outcome of the Boc protection reaction. numberanalytics.com A variety of solvents have been successfully used, including dry acetonitrile (B52724), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). fishersci.co.ukrsc.org The use of a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base is also a reported method. fishersci.co.uk

In one specific method, a solution of triethylamine (B128534) in methanol (B129727) is used as the solvent system for the reaction between 2-aminoethanethiol hydrochloride and di-tert-butyl dicarbonate. google.com Another approach utilizes a mixture of acetonitrile and acetone. nih.gov The selection of the solvent often depends on the solubility of the substrates and the desired reaction temperature. For instance, acetonitrile is noted for its ability to dissolve a wide range of organic and inorganic compounds. rsc.org The use of aqueous solvents can sometimes help minimize the formation of side products. numberanalytics.com

Optimization of Temperature and Reaction Duration

Temperature and reaction time are critical parameters that require careful optimization to ensure the completion of the reaction while minimizing the formation of byproducts. biotage.com For the synthesis of this compound from 2-aminoethanethiol hydrochloride and di-tert-butyl dicarbonate, a specific procedure involves heating the reaction mixture to 40-50°C for 30 minutes. google.com In other contexts, Boc protection reactions are often stirred at room temperature or with moderate heating. fishersci.co.uk Increasing the reaction temperature or duration can sometimes be a strategy to overcome failures in Boc protection, but this must be balanced against the risk of increased byproduct formation. numberanalytics.combiotage.com Continuous flow techniques have also been explored for thermal N-Boc deprotection, demonstrating that temperature control can be used for selective deprotection. nih.gov

| Parameter | Condition | Rationale/Observation |

| Starting Material | 2-Aminoethanethiol Hydrochloride | A common and commercially available precursor. google.comkoreascience.kr |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Widely used for its high efficiency and the stability of the protected amine. wikipedia.orgwikipedia.org |

| Catalyst | Lewis Acids (e.g., MgBr₂·OEt₂) | Can enhance reaction rate and efficiency. researchgate.netresearchgate.net |

| Solvent System | Triethylamine in Methanol | One effective solvent system for this specific synthesis. google.com |

| Dry Acetonitrile | A versatile solvent for Boc protection reactions. fishersci.co.ukrsc.org | |

| Dichloromethane (DCM) with Triethylamine | A common combination for amine protection. numberanalytics.com | |

| Temperature | 40-50°C | A reported temperature range for a specific synthetic protocol. google.com |

| Room Temperature | Often sufficient for Boc protection reactions. fishersci.co.uk | |

| Reaction Duration | 30 minutes | A reported reaction time for a specific protocol. google.com |

| Varies (e.g., overnight) | Dependent on substrate and conditions; longer times may be needed. wordpress.com |

Yield Optimization and Scalability Considerations

The synthesis of this compound, also known as tert-butyl N-(2-mercaptoethyl)carbamate, often involves the protection of cysteamine (B1669678) with di-tert-butyl dicarbonate (Boc₂O). Optimizing the yield and ensuring the scalability of this process are critical for its application in further chemical syntheses, such as in the preparation of antibody-drug conjugates (ADCs) or functionalized polymers. medchemexpress.comwikipedia.orgfrontiersin.org

Key factors influencing yield include reaction temperature, stoichiometry of reagents, and the choice of base and solvent. For instance, in the selective synthesis of mono-Boc-cystamine from cystamine (B1669676) dihydrochloride, the reaction is typically initiated at a low temperature (e.g., 0-5 °C) to control the exothermic reaction upon addition of a base like triethylamine (TEA). chemicalforums.com The slow, dropwise addition of Boc₂O is crucial to prevent the formation of the di-protected byproduct. The stoichiometry of the base is also a critical parameter; typically, multiple equivalents of a base like TEA are used to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine on the Boc anhydride. chemicalforums.com

For large-scale synthesis, moving from laboratory (milligram) to industrial (kilogram) production presents challenges in maintaining reaction consistency, managing heat from exothermic reactions, and ensuring reproducibility. researchgate.net The choice of solvent is also vital for scalability. While solvents like methanol are common in lab-scale synthesis, their properties must be re-evaluated for large-scale production, considering factors like cost, safety, and ease of removal. chemicalforums.comarabjchem.org Post-reaction workup, including extraction and purification, must also be optimized for efficiency at a larger scale.

Research into related synthetic methodologies provides insights into potential optimization strategies. For example, studies on the direct synthesis of thiocarbamates from Boc-protected amines using tert-butoxide lithium highlight alternative, catalyst-free approaches that could be adapted for scalability. rsc.org Furthermore, developments in flow chemistry offer promising avenues for scaling up such reactions, providing better control over reaction parameters and improving reproducibility. researchgate.net

Table 1: Factors Affecting Yield and Scalability in this compound Synthesis

| Parameter | Laboratory Scale Consideration | Scalability Challenge | Potential Solution for Scale-up |

| Temperature | Cooling baths (e.g., ice) are used to control exotherms. chemicalforums.com | Heat dissipation in large reactors. | Use of jacketed reactors with efficient cooling systems; consideration of flow chemistry reactors. researchgate.net |

| Reagent Addition | Slow, manual dropwise addition of Boc₂O. chemicalforums.com | Ensuring homogeneous mixing and controlled addition rate. | Automated dosing systems for precise and consistent reagent delivery. |

| Solvent | Methanol or other polar solvents are common. chemicalforums.com | Cost, flammability, and difficulty of removal at large volumes. | Evaluation of alternative solvents; solvent recovery and recycling systems. |

| Workup | Liquid-liquid extraction and silica (B1680970) gel chromatography. researchgate.net | Large volumes of solvents; time-consuming purification. | Optimization of extraction procedures; development of crystallization or alternative non-chromatographic purification methods. |

Purification Techniques for High Purity Product

Achieving high purity of this compound is essential for its use as a cross-linking reagent and in sensitive applications like peptide synthesis. sigmaaldrich.comgoogle.com The primary impurities often include unreacted starting materials, the di-protected byproduct, and residual solvents.

Recrystallization is a powerful technique for purifying solid organic compounds. For products that are oily or difficult to crystallize, several strategies can be employed. One approach involves dissolving the crude product in a suitable solvent, such as methanol, and then precipitating it by adding a less polar anti-solvent like diethyl ether. researchgate.net The choice of solvent system is critical and depends on the compound's solubility profile.

Another technique is vapor diffusion, where the product is dissolved in a higher-boiling solvent and placed in a sealed container with a lower-boiling anti-solvent. researchgate.net The slow diffusion of the anti-solvent vapor into the solution can induce the formation of high-purity crystals over time. For compounds that are oils due to residual solvent, heating under a high vacuum can help remove volatiles before attempting crystallization. researchgate.net A patent describing the preparation of cysteamine prodrugs mentions a chromatogram that illustrates the purity profile of an intermediate after recrystallization, confirming the effectiveness of this method. google.com

Chromatographic methods are widely used for the purification of this compound and related compounds, especially when high purity is required or when crystallization is ineffective.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is crucial for assessing the purity of the synthesized product. Chiral HPLC analysis, for example, is used to determine the enantiomeric purity of related N-protected amino acid derivatives. google.com

Preparative Reversed-Phase HPLC (Preparative RP-HPLC): This technique is highly effective for purifying peptides and other polar molecules. For instance, crude dipeptidyl derivatives have been successfully purified using preparative RP-HPLC with columns like Cosmosil 5C18-AR-II. researchgate.net In cases where initial purification methods fail to achieve the desired purity (>95%), preparative HPLC is often the method of choice. google.comresearchgate.net The process involves separating the compound on a non-polar stationary phase with a polar mobile phase, allowing for the isolation of the target molecule with high purity.

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Application Example |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent system at different temperatures. | Cost-effective, scalable, can yield very high purity. | Can be time-consuming, requires a solid product, potential for product loss. | Purifying an intermediate by dissolving in methanol and precipitating with diethyl ether. researchgate.net |

| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into a solution of the compound. | Can produce high-quality single crystals, works at room temperature. researchgate.net | Slow process, may not be suitable for all compounds. | Crystallizing a temperature-sensitive product from a THF solution by diffusion of n-pentane. researchgate.net |

| Preparative RP-HPLC | Partitioning between a polar mobile phase and a non-polar (reversed-phase) stationary phase. | High resolution and purity, applicable to a wide range of compounds. researchgate.net | Expensive, solvent-intensive, less scalable than crystallization. | Purification of a crude dipeptide using a Cosmosil 5C18-AR-II column. researchgate.net |

Synthetic Routes to Related N-Boc-Protected Amino Thiol Derivatives

The synthetic principles applied to this compound extend to a variety of related N-Boc-protected amino thiol derivatives, which are valuable building blocks in medicinal chemistry and chemical biology.

One common strategy involves the modification of existing amino acids. For example, N-Boc-S-trityl-L-cysteine is a key reagent in peptide synthesis, where the thiol group is protected by a trityl group. peptide.comresearchgate.net The synthesis of such compounds often starts with the parent amino acid, L-cysteine, followed by protection of the amine with a Boc group and the thiol with a trityl group. researchgate.net

Other complex derivatives have been developed for specific applications like chemical ubiquitination. For instance, the synthesis of N-Boc-N-(2-(tritylthio)ethoxy)glycine was achieved in a multi-step process starting from O-(2-(tritylthio)ethyl)hydroxylamine. acs.org This involved protecting the aminooxy group with Boc, followed by alkylation and saponification. acs.org

The synthesis of N-Boc-protected dipeptides can be achieved through condensation reactions, for example, using TiCl₄ as a condensing agent in pyridine (B92270) to link an N-protected amino acid with an amino acid methyl ester. researchgate.net Furthermore, versatile strategies for creating thiocarbamates and ureas have been developed from Boc-protected amines, which react with thiols or other amines to form the desired products with high efficiency. rsc.org These methods showcase the broad utility of the Boc protecting group in the synthesis of complex molecules containing both amine and thiol functionalities.

Chemical Reactivity and Reaction Mechanisms of 2 Boc Amino Ethanethiol

Reactivity of the Thiol Group

The thiol group of 2-(Boc-amino)ethanethiol is the primary center of its chemical reactivity, enabling its participation in several important classes of reactions.

Disulfide Bond Formation (Oxidative Coupling)

The thiol group of this compound can undergo oxidative coupling to form a disulfide bond (-S-S-). cymitquimica.comsmolecule.com This reaction is a fundamental process in protein chemistry and is utilized for creating cross-linked structures. uwaterloo.ca The formation of a disulfide bond from two thiol groups typically proceeds through a series of thiol/disulfide exchange reactions, often catalyzed by cellular enzymes or induced by oxidizing agents. uwaterloo.ca This process involves the nucleophilic attack of a thiolate anion (S⁻) on an existing disulfide bond or the direct oxidation of two thiol groups. uwaterloo.ca The resulting disulfide, bis(2-(Boc-amino)ethyl) disulfide, is a key structure in various synthetic applications.

Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a highly efficient and versatile reaction that involves the addition of a thiol across a carbon-carbon double bond (an ene). alfa-chemistry.comnih.gov this compound is frequently employed in these reactions to introduce amine functionalities onto various molecules and surfaces. sigmaaldrich.comsigmaaldrich.com This reaction is known for its high yields, rapid reaction rates, and tolerance of a wide range of functional groups, making it a "click" reaction. nih.gov

The thiol-ene reaction can proceed through two primary mechanisms: a free-radical mechanism and a nucleophilic mechanism. alfa-chemistry.com

Free-Radical Mechanism: This is the most common pathway, typically initiated by light (photochemical induction) or a radical initiator. alfa-chemistry.comnih.gov The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction. alfa-chemistry.com

Nucleophilic Mechanism: In the presence of a base, the thiol can be deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient double bond of an activated alkene (such as an acrylate (B77674) or maleimide) in a conjugate addition reaction. alfa-chemistry.com

The stereochemistry of the thiol-ene reaction is generally not a primary focus in the context of modifying polymers or surfaces where complex stereocenters are not typically generated. However, the anti-Markovnikov addition in the radical mechanism is a key regiochemical aspect.

Thiol-ene click chemistry using this compound is a powerful tool for the functionalization of polymers. sigmaaldrich.comresearchgate.net This method allows for the efficient introduction of protected primary amine groups onto polymer backbones or surfaces. For instance, alkene-functionalized polymers, such as those containing allyl or vinyl groups, can be readily modified with this compound. researchgate.netjku.at This post-polymerization modification strategy is advantageous as it allows for the synthesis of a base polymer which can then be functionalized with various thiol-containing molecules, providing a modular approach to creating functional materials. researchgate.net After the thiol-ene reaction, the Boc protecting group can be easily removed under acidic conditions to reveal the primary amine, which can then be used for further conjugation or to impart specific properties, such as cationic character for gene delivery applications. researchgate.net

Table 1: Examples of Polymer Functionalization using this compound via Thiol-Ene Chemistry

| Polymer System | Functionalization Goal | Reference |

| Alkene-functional poly(ε-caprolactone)s | Introduction of pendent amino groups for creating cationic, water-soluble polyesters. | researchgate.net |

| Poly(organo)phosphazenes with styryl end-groups | End-group functionalization to introduce amine groups. | jku.at |

| Cross-linked polymer films | Surface functionalization with amine groups. | sigmaaldrich.comsigmaaldrich.com |

| Poly(2-oxazoline)s | Modification of the monomer prior to polymerization to introduce functional groups. | acs.org |

Thiol-Michael Addition Reactions

The Thiol-Michael addition is a conjugate addition reaction where a thiol adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov This reaction is typically base-catalyzed and is known for its high efficiency and atom economy. nih.gov this compound can be utilized in Thiol-Michael additions to introduce a protected amine functionality. nih.govcaltech.edu This method is particularly useful for synthesizing functionalized monomers that can then be polymerized. For example, reacting this compound with a molecule containing multiple acrylate groups, like pentaerythritol (B129877) tetraacrylate, allows for the creation of a resin with pendant Boc-protected amines. nih.gov These functionalized materials can then be used in applications such as two-photon lithography to create 3D structures with reactive surfaces. nih.gov

Nucleophilic Properties and Participation in Substitution Reactions

The thiol group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form. cymitquimica.combham.ac.uk This nucleophilicity allows it to participate in nucleophilic substitution reactions. A notable example is the tetrazine-thiol exchange (TeTEx), which is a nucleophilic aromatic substitution (SNAr) reaction. chemrxiv.orgnih.gov In this reaction, the thiol can displace a leaving group, such as a methylthiol group, from an asymmetric tetrazine ring. chemrxiv.orgnih.govresearchgate.net This reaction has been shown to be reversible, allowing for the "clicking" and "de-clicking" of molecules under specific conditions. chemrxiv.orgnih.gov Studies have demonstrated that this compound can effectively participate in this exchange, with the reaction rate being influenced by factors such as pH and solvent. chemrxiv.orgnih.govresearchgate.net

Coordination with Metal Ions

The thiol group and the nitrogen atom of the carbamate (B1207046) in this compound can participate in coordination with various metal ions. The soft sulfur atom of the thiol has a strong affinity for soft metals, a principle that underpins its use in various applications.

A prominent example of this coordination is the formation of self-assembled monolayers on gold surfaces. The thiol group readily binds to gold, creating stable Au-S bonds, which is a foundational technique in the preparation of functionalized gold nanoparticles. Cationic gold nanoparticles, for instance, can be prepared by the reduction of a gold salt in the presence of aminothiols. After the deprotection of the Boc group, the resulting free amine on the nanoparticle surface can impart a positive charge, stabilizing the nanoparticles in solution.

The coordination behavior of the Boc-protected amine has also been observed to influence catalytic processes. In reactions involving lithium catalysts, it has been suggested that the NHBoc group can coordinate with the lithium ion. This interaction can lead to the deactivation of the catalyst, preventing the desired reaction from occurring. This highlights how the coordination properties of the molecule can directly impact its reactivity in certain synthetic contexts. Furthermore, related aminothiol-derived Schiff bases are known to form stable coordination compounds with a variety of metal ions, including Co(II), Cu(II), Ni(II), and Zn(II), demonstrating the inherent chelating ability of the amino-thiol scaffold.

Reactivity of the Boc-Protected Amine Group

The reactivity of the amine group in this compound is controlled by the tert-butyloxycarbonyl (Boc) protecting group. This group renders the amine temporarily inert, allowing for selective reactions at the thiol position, and can be removed under specific conditions to liberate the reactive amine.

Mechanism of Boc Group Protection and Stabilization of the Amine

The protection of an amine as its Boc-carbamate is a cornerstone of modern organic synthesis, particularly in peptide chemistry. The process involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc₂O molecule. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into the stable and volatile byproducts, carbon dioxide (CO₂) and tert-butanol.

This conversion of the amine to a carbamate significantly alters its reactivity. The electron-withdrawing nature of the carbonyl group in the carbamate delocalizes the lone pair of the nitrogen atom, making the amine substantially less nucleophilic and less basic. This stabilization is crucial as it prevents the amine from participating in unwanted side reactions while other chemical transformations are carried out on the molecule. The Boc group is valued for its stability under a wide range of conditions, including exposure to most nucleophiles and bases.

| Step | Description | Key Species |

| 1. Nucleophilic Attack | The amine's lone pair attacks a carbonyl carbon of di-tert-butyl dicarbonate. | Amine, Di-tert-butyl dicarbonate (Boc₂O) |

| 2. Intermediate Formation | A tetrahedral intermediate is formed. | Tetrahedral Intermediate |

| 3. Leaving Group Departure | The tert-butyl carbonate group is eliminated. | tert-Butyl carbonate |

| 4. Byproduct Formation | The leaving group decomposes to carbon dioxide and tert-butoxide, which protonates to tert-butanol. | Carbon Dioxide, tert-Butanol |

| 5. Final Product | The stable, Boc-protected amine (carbamate) is formed. | Boc-protected amine |

Selective Deprotection Under Acidic Conditions (e.g., Trifluoroacetic Acid)

A key advantage of the Boc protecting group is its facile and selective removal under acidic conditions. Strong acids, most commonly trifluoroacetic acid (TFA), are used to cleave the carbamate and regenerate the free amine. The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid.

This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond. The bond breaks to form a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. Under the acidic reaction conditions, the newly formed amine is protonated, typically resulting in an ammonium (B1175870) salt (e.g., a TFA salt). This selective deprotection is highly efficient and crucial in multi-step syntheses, such as solid-phase peptide synthesis, where other acid-labile groups might be present.

| Acidic Deprotection Conditions | Description | Selectivity |

| Trifluoroacetic Acid (TFA) | Commonly used in a solvent like dichloromethane (B109758) (DCM) for efficient and clean cleavage. | High selectivity for Boc group removal while other protecting groups, like Cbz or Fmoc, remain intact. |

| Hydrogen Chloride (HCl) | A solution of HCl in an organic solvent like dioxane or ethyl acetate (B1210297) is also effective. | Can be used to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters. |

| Other Strong Acids | p-Toluenesulfonic acid (p-TsOH) can also be employed. | Reaction conditions may require careful control of temperature and addition rates. |

Subsequent Reactions of the Free Amine Group (e.g., Nucleophilic Substitutions, Coupling)

Once the Boc group is removed, the liberated primary amine exhibits its characteristic nucleophilicity. This restored reactivity allows it to participate in a wide array of subsequent chemical reactions. In the context of peptide synthesis, the deprotected N-terminus of an amino acid or peptide is immediately ready to act as a nucleophile and attack the activated carboxyl group of the next amino acid in the sequence, forming a new peptide bond.

Beyond peptide synthesis, the free amine can undergo various nucleophilic substitution and coupling reactions. For example, it can be acylated, alkylated, or used in the formation of ureas and sulfonamides. In the realm of bioconjugation, the amine can be reacted with N-hydroxysuccinimide (NHS) esters or isothiocyanates to link the molecule to proteins or other biomolecules. Following the synthesis of gold nanoparticles capped with 2-(Boc-amino)ethaneth

Applications of 2 Boc Amino Ethanethiol in Organic Synthesis

Building Block for Complex Organic Molecules

The distinct reactivity of its two functional groups makes 2-(Boc-amino)ethanethiol an ideal building block for constructing complex molecules. The thiol group is a potent nucleophile that readily participates in reactions such as thiol-ene click chemistry, Michael additions, and disulfide bond formation. cymitquimica.com This allows for its attachment to a wide range of substrates.

Once the thiol end is incorporated into a molecule, the Boc-protecting group on the amine can be easily removed under acidic conditions. This exposes a primary amine, which can then be used for further functionalization, such as amide bond formation or reaction with other electrophiles. This orthogonal reactivity is crucial for multi-step syntheses where precise control over which part of the molecule reacts is necessary. For example, it has been used to introduce amine functional groups onto the surface of cross-linked polymer films via thiol-ene click chemistry. sigmaaldrich.com

Role in Heterocyclic Synthesis

The aminoethanethiol (B8698679) scaffold is a valuable component in the synthesis of various heterocyclic compounds. While direct examples involving the Boc-protected version are specific to its role as a linker, the reactivity of the core structure is well-documented in forming heterocyclic systems. For instance, related aminoethanethiol derivatives are used in the synthesis of complex pyrimidotriazinodiones. umich.edu In these syntheses, the thiol group can be added to an electrophilic center on a precursor molecule. umich.edu

Furthermore, the general class of aminoethanethiol-substituted compounds can undergo rearrangements, such as the Smiles rearrangement, which is a powerful method for forming new carbon-sulfur or carbon-nitrogen bonds in the construction of heterocyclic rings like triazines. researchgate.net The Boc-protected version provides a stable way to introduce the N-C-C-S fragment, which can later be deprotected and cyclized to generate diverse heterocyclic structures.

Synthesis of Conjugates and Functionalized Compounds

A significant application of this compound is in the creation of specialized conjugates for biological and materials science research. ambeed.com It acts as a bifunctional linker, connecting different molecular entities. medchemexpress.comchemsrc.com

This compound is a key reagent in the synthesis of bifunctional azobenzene (B91143) glycoconjugates. chemicalbook.com These molecules are of interest for their ability to act as photosensitive cross-linking agents for bioactive peptides. sigmaaldrich.com In a typical synthesis, the thiol group of this compound is reacted with one part of the target molecule. Following this conjugation, the Boc group is removed to liberate the amine, which is then coupled to a second molecular component, completing the azobenzene glycoconjugate structure. chemsrc.comsigmaaldrich.com This strategy allows for the precise assembly of complex molecules designed to control peptide or protein function through light-induced changes. chemsrc.com

The compound is also instrumental in developing advanced drug delivery systems, specifically in the synthesis of anisamide-targeted cyclodextrin (B1172386) nanoformulations. chemicalbook.comimpurity.com These nanoformulations are designed for the targeted delivery of therapeutic agents, such as small interfering RNA (siRNA), to prostate cancer cells. impurity.comamericanchemicalsuppliers.com The sigma receptor is often overexpressed on the surface of these cancer cells, and anisamide is a ligand that specifically binds to this receptor. nih.gov

In the construction of these nanoformulations, this compound acts as a linker to attach the anisamide targeting moiety to a cyclodextrin-based nanoparticle. americanchemicalsuppliers.com The resulting targeted delivery system has shown the potential to significantly improve the efficacy of siRNA-based therapies by ensuring the genetic material reaches the intended cells, thereby reducing off-target effects and increasing therapeutic impact. nih.gov

2 Boc Amino Ethanethiol in Peptide and Protein Chemistry

Peptide Synthesis Strategies

2-(Boc-amino)ethanethiol plays a significant role in various peptide synthesis strategies, primarily due to the properties of its Boc protecting group and its thiol functionality.

Role of Boc Protecting Group in Peptide Chain Assembly

The tert-butyloxycarbonyl (Boc) group is a widely utilized Nα-amino protecting group in peptide synthesis. nih.gov Its primary function is to prevent unwanted reactions at the N-terminus of an amino acid or peptide chain during the coupling of subsequent amino acids. biosynth.com The Boc group is stable under the conditions required for peptide bond formation but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA). peptide.compeptide.com This acid-labile nature is a key feature of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS). peptide.comiris-biotech.de

The use of Boc protection can be particularly advantageous in the synthesis of hydrophobic peptides that are prone to aggregation. peptide.com The acidic conditions used for Boc group removal protonate the newly exposed N-terminal amine, which can help to reduce hydrogen bonding and increase the solubility of the growing peptide chain. peptide.com This strategy often leads to higher yields and purer products for difficult sequences. peptide.com

Key Features of the Boc Protecting Group in Peptide Synthesis

| Feature | Description |

| Protection | Masks the Nα-amino group to prevent self-polymerization and other side reactions during peptide coupling. biosynth.com |

| Deprotection | Cleaved under moderately acidic conditions (e.g., TFA), which is orthogonal to the very strong acid (e.g., HF) used for final cleavage from the resin in Boc-SPPS. peptide.compeptide.com |

| Solubility | The protonated N-terminus after Boc deprotection can enhance the solubility of hydrophobic peptide sequences. peptide.com |

| Compatibility | While not truly orthogonal in the same way as Fmoc/tBu chemistry, the different acid strengths required for Boc removal and side-chain deprotection allow for its effective use. biosynth.comiris-biotech.de |

Solid-Phase Peptide Synthesis (SPPS) Applications

In SPPS, this compound can be utilized to introduce a terminal thiol group onto a peptide. The Boc-protected amine allows for its incorporation into the standard SPPS workflow. The general process involves coupling the free carboxyl group of an amino acid to the amine of this compound, or alternatively, attaching the thiol end to a solid support to initiate peptide synthesis.

The derivatization of resins, such as the Merrifield resin (chloromethylpolystyrene-co-divinylbenzene), with this compound provides a convenient method for generating thiol-terminated peptides via a solid-phase methodology. chemsrc.comsigmaaldrich.com This approach allows for the synthesis of peptides with a C-terminal thiol group, which are valuable for various conjugation and surface functionalization strategies. chemsrc.com

Synthesis of Thiol-Terminated Peptides

The synthesis of peptides with a terminal thiol group is a key application of this compound. cymitquimica.comresearchgate.net The thiol group is highly nucleophilic and can participate in a variety of chemoselective ligation reactions, such as disulfide bond formation and thiol-ene click chemistry. cymitquimica.com The Boc protecting group on the amine ensures that this functionality does not interfere with the desired reactions of the thiol group.

A common strategy involves coupling this compound to the C-terminus of a peptide chain that has been assembled on a solid support. After cleavage from the resin and deprotection of the side chains, the Boc group on the ethanethiol (B150549) moiety can be removed to yield the final thiol-terminated peptide. This method provides a straightforward route to peptides that can be used for surface immobilization, conjugation to other molecules, or the formation of cyclic peptides through disulfide bridging.

Protein-Protein Crosslinking for Interaction Studies and Stabilization

This compound serves as a bifunctional crosslinker, which is instrumental in studying protein-protein interactions and stabilizing protein complexes. chemsrc.comsmolecule.commedchemexpress.com The thiol group can react with specific amino acid side chains, such as cysteine, or with other introduced reactive groups to form covalent bonds between proteins. The Boc-protected amine can be deprotected to introduce another reactive site or to modify the physicochemical properties of the crosslinked complex.

The ability to form covalent crosslinks helps to "trap" transient or weak protein interactions, allowing for their identification and characterization. This is particularly useful in structural biology techniques like mass spectrometry and X-ray crystallography, where a stable complex is required for analysis.

Auxiliary in Chemical Ubiquitination and SUMOylation Strategies

A significant application of 2-(aminooxy)ethanethiol (B12866829), a related compound, is its use as a temporary auxiliary in the chemical synthesis of ubiquitinated and SUMOylated peptides and proteins. researchgate.netacs.orgnih.govresearchgate.net This strategy allows for the site-specific attachment of ubiquitin (Ub) or Small Ubiquitin-like Modifier (SUMO) to a target peptide. researchgate.netnih.gov

In this approach, the target lysine (B10760008) residue on the peptide is modified to carry the 2-(aminooxy)ethanethiol auxiliary. This modified peptide is then ligated to a recombinant ubiquitin or SUMO protein that has a C-terminal thioester. The ligation occurs between the thiol of the auxiliary and the thioester of ubiquitin, followed by an intramolecular acyl transfer to form a native isopeptide bond. The auxiliary can then be cleaved under mild reductive conditions to yield the native ubiquitinated or SUMOylated peptide. researchgate.netnih.gov

Compatibility with Fmoc SPPS and Peptide Modifications (e.g., Phosphorylation, Methylation)

The strategies employing thiol-containing auxiliaries like those derived from this compound have been shown to be compatible with the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS chemistry. acs.orgnih.gov This compatibility is crucial as Fmoc chemistry is often preferred for the synthesis of complex peptides, including those with post-translational modifications (PTMs).

Research has demonstrated that building blocks incorporating these auxiliaries can be used in Fmoc SPPS without interfering with common PTMs such as phosphorylation and methylation. acs.orgnih.gov This allows for the synthesis of homogeneously modified peptides and proteins, which are invaluable tools for studying the biological roles of ubiquitination, SUMOylation, and their interplay with other PTMs. The mild conditions used for the removal of the auxiliary are also compatible with the presence of native cysteine residues in the peptide sequence. researchgate.netacs.org

Removal of Auxiliaries

In the complex process of chemical protein synthesis, such as through native chemical ligation (NCL), auxiliaries are often employed to facilitate the joining of peptide fragments at amino acid residues other than cysteine. These thiol-containing auxiliaries are temporarily attached to the N-terminus of a peptide fragment, enabling the crucial ligation step. Once the full-length peptide chain is assembled, the auxiliary must be cleanly removed to reveal the native peptide sequence.

While direct literature on the use of this compound as a cleavage reagent for auxiliaries is not extensively detailed, the principle relies on related thiol-containing molecules and chemistries. For instance, strategies involving a 2-(aminooxy)ethanethiol auxiliary have been developed for ubiquitination and SUMOylation of peptides. nih.govacs.org In these methods, the auxiliary, which contains a mercapto group, is ultimately removed under mild conditions. nih.govacs.org The removal of such thiol-based auxiliaries is a critical step to ensure the final protein is in its native form.

Cysteine Labeling and Modification

The unique reactivity of the cysteine thiol group makes it a prime target for site-specific modification of proteins. This compound serves as a valuable small-molecule model and reagent in the development of novel cysteine labeling technologies.

Tetrazine-Thiol Exchange for Dynamic Cysteine Modification

A significant advancement in reversible protein modification is the tetrazine-thiol exchange (TeTEx) reaction. nih.gov This reaction allows for the dynamic and chemoselective functionalization of biomolecules. nih.govchemrxiv.org Researchers have used this compound as a model thiol to investigate the mechanism and optimize the conditions for this exchange. nih.govresearchgate.netresearchgate.net

The TeTEx reaction involves the nucleophilic substitution of a thiol-bearing, non-symmetric tetrazine with another thiol. nih.govchemrxiv.org Studies with this compound confirmed that thiols can act as both nucleophiles and leaving groups on the tetrazine core under aqueous conditions without the need for a base or other additives. nih.govresearchgate.net This reversible covalent chemistry can be "locked" on-demand through a subsequent bioorthogonal reaction, switching the modification from reversible to irreversible. nih.gov

| Reactant 1 | Reactant 2 (equiv.) | Solvent System | pH | Time | Conversion | Reference |

|---|---|---|---|---|---|---|

| 1Tz (16 mM) | This compound (5) | PBS/ACN (1:1 v/v) | 7.4 | 30 min | 70% | nih.govresearchgate.net |

| 1Tz (16 mM) | This compound (5) | Citric Acid Buffer/ACN (1:1) | 4.5 | 2 h | 56% | rsc.org |

| 1Tz (16 mM) | This compound (5) | Citric Acid Buffer/ACN (1:1) | 5.5 | 2 h | 74% | rsc.org |

| 1Tz (16 mM) | This compound (5) | PBS Buffer/ACN (1:1) | 6.5 | 2 h | 75% | rsc.org |

Triazine-Thiol Exchange for Site-Selective Cysteine Labeling

Building on the principles of thiol exchange, a programmable strategy for site-selective cysteine modification has been developed using a triazine-thiol exchange (TriTEx). chemrxiv.org This method allows for precise control over which cysteine residue in a peptide is modified by adjusting the pH of the reaction medium. chemrxiv.org

In the development of this chemistry, this compound was used as a model thiol to test the reactivity of 3-methylthiol-1,2,4-triazines. chemrxiv.org The study demonstrated that the conversion rate is highly dependent on pH, with lower pH values resulting in reduced conversion due to the decreased nucleophilicity of the thiol. chemrxiv.org This pH-modulatable reactivity enables programmable site-selectivity; for instance, internal cysteines can be modified under acidic conditions while preserving N-terminal cysteines, whereas at neutral pH, the N-terminal cysteine is selectively modified. chemrxiv.org

| Reactant 1 | Reactant 2 | Solvent System | pH | Time | Conversion | Reference |

|---|---|---|---|---|---|---|

| Tr1 | This compound | PBS/CH3CN | 5.5 | 17 h | Low | chemrxiv.org |

| Tr1 | This compound | PBS/CH3CN | 6.5 | 17 h | Low | chemrxiv.org |

| Tr1 | This compound | PBS/CH3CN | 7.4 | 17 h | Moderate | chemrxiv.org |

| Tr1 | This compound | PBS/CH3CN | 8.5 | 17 h | 43% | chemrxiv.org |

Bioconjugation and Chemical Biology Applications

General Principles and Utility in Bioconjugation

2-(Boc-amino)ethanethiol serves as a heterobifunctional linker, providing two different reactive handles within one molecule. The thiol (-SH) group is highly reactive towards a variety of functional groups, readily participating in thiol-ene "click" reactions with alkenes, forming stable disulfide bonds, or reacting with maleimides and other thiol-reactive moieties. researchgate.netrcsi.comcymitquimica.com The other end of the molecule contains a primary amine protected by a Boc group. This protecting group is stable under many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine for subsequent conjugation steps. researchgate.netresearchgate.net

This dual functionality is crucial for multi-step bioconjugation strategies. Researchers can first utilize the thiol group for attachment to a substrate or molecule and then, after deprotection, use the newly exposed amine to link a second molecule. This stepwise approach provides control over the construction of complex biomolecular architectures. Its utility has been demonstrated in the synthesis of various complex molecules, including bifunctional azobenzene (B91143) glycoconjugates for photosensitive cross-linking with peptides and the creation of photocaged thiol polymers. medchemexpress.commedchemexpress.comresearchgate.netchemicalbook.com

Modification of Biomaterials

The ability to introduce new functional groups onto polymer backbones and surfaces is critical for developing advanced biomaterials. This compound is extensively used for this purpose, primarily through the highly efficient thiol-ene click reaction.

Researchers have successfully modified alkene-functionalized polyesters, such as copolymers of poly(ε-caprolactone) (PCL), using this compound. researchgate.net The thiol group reacts with the pendant allyl groups on the polyester (B1180765) backbone, effectively grafting the protected amine onto the polymer. researchgate.netscholaris.ca Subsequent removal of the Boc protecting group yields cationic and water-soluble polyesters, significantly altering the material's properties without degrading the polymer chain. researchgate.net A similar strategy has been applied to modify electrospun unsaturated polyester fiber meshes. rcsi.com By reacting the surface double bonds with this compound, the fiber surfaces are functionalized with protected amines, which can then be deprotected to create an amino-functional surface ready for further modification. rcsi.com

This approach extends to the nanoscale. For instance, nanogels composed of glycidyl (B131873) methacrylate (B99206) (GMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) have been functionalized with this compound. rsc.org The thiol reacts with the epoxide groups on the nanogel. After deprotection of the amine, the resulting cationic nanogel becomes fully water-soluble, demonstrating how this compound can be used to impart desirable properties like hydrophilicity and charge to nanomaterials. rsc.org

| Biomaterial | Reaction Type | Functional Group Introduced | Resulting Property / Application | Reference(s) |

| Alkene-functional Poly(ε-caprolactone) | Thiol-ene reaction | Pendant primary amines (after deprotection) | Cationic, water-soluble polyester | researchgate.net |

| Electrospun Unsaturated Polyester Fibers | Thiol-ene reaction | Surface primary amines (after deprotection) | Amino-functional surface for peptide attachment | rcsi.com |

| GMA-EGDMA Nanogels | Thiol-epoxide reaction | Primary amines (after deprotection) | Cationic, water-soluble nanogel | rsc.org |

| iPrOx Monomer | Thiol-ene reaction | Pendant primary amines (after polymerization & deprotection) | Functionalized polyoxazoline block copolymers | acs.org |

Table 1: Examples of Biomaterial Modification using this compound.

Attachment of Biomolecules to Surfaces

A key application stemming from biomaterial modification is the covalent attachment of bioactive molecules to surfaces to control biological interactions. The amine-functionalized surfaces created using this compound act as a platform for this purpose. chemimpex.com

A prominent example is the enhancement of cell adhesion on biomaterial scaffolds. In the previously mentioned study on electrospun polyester fibers, the amino-functional meshes (PGl-NH2) were used to immobilize the cell-adhesive peptide sequence Arg-Gly-Asp (RGD). rcsi.com The coupling was achieved using standard EDC/NHS chemistry, which links the carboxylic acid group of the RGD peptide to the primary amines on the fiber surface. This surface modification successfully demonstrated the role of this compound as an essential linker for tethering biological ligands to a material interface. rcsi.com

Development of Drug Delivery Systems

This compound is a key building block in the design of sophisticated drug delivery systems. chemimpex.comchemimpex.com Its ability to form stable linkages and introduce functional groups allows for the creation of carriers with enhanced stability, bioavailability, and targeting capabilities. chemimpex.comchemimpex.com

Attachment of Targeting Groups and Functionalities to Drug Carriers

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, improving efficacy and reducing side effects. This compound facilitates the attachment of targeting ligands to nanocarriers. For example, it has been used in the synthesis of a novel, anisamide-targeted cyclodextrin-based nanoformulation designed to deliver siRNA specifically to prostate cancer cells, which overexpress the sigma receptor targeted by anisamide. chemicalbook.com

Furthermore, the introduction of cationic charges via this compound is a common strategy for carriers of genetic material. Polymers functionalized to have primary amines can be electrostatically complexed with negatively charged molecules like plasmid DNA (pDNA) or short hairpin RNA (shRNA) to form nanoparticles for gene therapy. nih.govacs.orgnih.gov

Controlled Release Mechanisms

Controlled release systems are designed to deliver a drug over a prolonged period or in response to a specific trigger. The linkages formed using this compound can be part of such mechanisms. While drug release from polymer matrices modified with this compound can be governed by diffusion and polymer erosion, more advanced applications involve environmentally sensitive systems. scholaris.ca

The most notable examples are pH-sensitive systems, where the protonation state of the amine introduced by this compound changes in response to the local pH. This change can trigger the disassembly of a nanocarrier or alter its surface properties to release a drug, as discussed in detail below.

pH-Sensitive Polymer Shielding Systems

A significant advancement in targeted therapy is the development of "smart" polymer systems that respond to the microenvironment of diseased tissues, such as the acidic conditions found in solid tumors (pH ~6.8). nih.govacs.org Researchers have synthesized a novel pH-responsive polymer shielding system, designated PAMT, using this compound. nih.govacs.orgnih.govresearchgate.net

PAMT is created via a click reaction between poly(γ-allyl-L-glutamate) and this compound (along with thioglycolic acid). nih.govnih.gov This zwitterionic polymer is negatively charged at physiological pH (7.4) and is used to electrostatically coat positively charged gene therapy complexes, such as those made from polyethylenimine (PEI) and plasmid DNA (pDNA). nih.govacs.orgresearchgate.net This negative shield masks the positive charge of the carrier, which is believed to reduce non-specific interactions in the bloodstream and prolong circulation time. acs.orgnih.gov

When the complex reaches the acidic tumor microenvironment, the PAMT shield undergoes a rapid charge conversion from negative to positive as the carboxyl groups are protonated and the amines (introduced by the this compound component) remain protonated. nih.govacs.orgnih.gov This charge reversal leads to electrostatic repulsion between the shield and the carrier, causing the "deshielding" and release of the therapeutic PEI/pDNA complex, making it available for uptake by tumor cells. researchgate.net In vivo experiments have shown that this PAMT-shielded system significantly inhibits tumor growth more effectively than the unshielded complex. acs.orgnih.gov

| System Component | Description | Function | Reference(s) |

| Core Complex | Polyethylenimine (PEI) / pDNA or shVEGF | Positively charged gene therapy carrier | Delivers the therapeutic genetic material |

| Shielding Polymer | PAMT (synthesized using this compound) | Zwitterionic copolymer | Shields the core complex at physiological pH |

| Charge at pH 7.4 | PAMT shield is negatively charged | Electrostatic attraction forms a stable, shielded ternary complex | Prolongs circulation, reduces non-specific interactions |

| Charge at pH < 6.8 | PAMT shield becomes positively charged | Charge conversion leads to electrostatic repulsion and "deshielding" | Triggers release of the therapeutic core at the tumor site |

Table 2: Summary of the pH-Sensitive PAMT Shielding System for Gene Therapy.

Integration into Cellular Assays and O2 Sensing Probes

The integration of this compound into cellular assays is intrinsically linked to its use in creating phosphorescent oxygen-sensing probes. These probes have become invaluable tools for real-time, non-invasive monitoring of cellular respiration and oxygen gradients in various biological contexts, from basic cell biology research to drug discovery.

Synthesis of Phosphorescent O2-Sensing Probes

A prominent application of this compound is in the synthesis of heterosubstituted phosphorescent bioprobes based on a Pt(II)-tetrakis(pentafluorophenyl)porphyrin (PtPFPP) dye. nih.govresearchgate.net The synthesis involves a "click" modification of the para-fluorine atoms on the phenyl rings of the PtPFPP core with various thiols, including this compound (often referred to as Boc-protected cysteamine (B1669678) in the literature). nih.govresearchgate.net

This nucleophilic aromatic substitution reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), in a solvent like dimethylformamide (DMF). The reaction progress can be monitored by techniques like high-performance liquid chromatography (HPLC). The result is a heterosubstituted porphyrin where one or more of the fluorine atoms are replaced by the this compound moiety. This modular approach allows for the creation of a family of probes with tailored properties. For instance, probes have been synthesized with one cell-targeting group and three polar moieties, such as those derived from this compound, to form a hydrophilic shell. nih.govresearchgate.net

Table 1: Key Components in the Synthesis of a PtPFPP-based O2 Sensing Probe

| Component | Role |

|---|---|

| Pt(II)-tetrakis(pentafluorophenyl)porphyrin (PtPFPP) | Phosphorescent core, sensitive to oxygen quenching. |

| This compound | Thiol-containing molecule for 'click' modification of the PtPFPP core. The Boc-protected amine influences the probe's properties. |

| Triethylamine (TEA) | Base catalyst for the nucleophilic aromatic substitution reaction. |

Cell Permeability and Impermeability Considerations

A critical aspect of designing cellular probes is controlling their ability to cross the cell membrane. The incorporation of this compound and its subsequent deprotection to reveal the primary amine of cysteamine plays a significant role in tuning the cell permeability of the resulting phosphorescent probes. nih.govresearchgate.net

Conversely, by attaching highly polar and larger moieties, such as polyethylene (B3416737) glycol (PEG), probes can be rendered cell-impermeable and used for measuring extracellular oxygen concentrations. researchgate.net The ability to create both intracellular and extracellular O2 probes from the same phosphorescent core by simply varying the substituting thiols, including this compound, highlights the versatility of this synthetic approach. This tunability is essential for a wide range of cellular assays, including the study of cancer cell metabolism, where both intracellular and extracellular oxygen levels provide crucial information. nih.govmdpi.com

Table 2: Influence of Cysteamine (from this compound) on Probe Properties

| Probe Characteristic | Influence of Cysteamine Moiety | Rationale |

|---|---|---|

| Cell Permeability | Enhances intracellular uptake | The primary amine is protonated at physiological pH, leading to a positive charge that facilitates interaction with and transport across the cell membrane. |

| Solubility | Increases hydrophilicity compared to the unmodified PtPFPP core | The polar amine group improves solubility in aqueous biological media. |

| Functionality | Provides a reactive site for further conjugation after Boc deprotection | The primary amine can be used to attach other biomolecules or targeting ligands. |

Materials Science and Polymer Chemistry Applications

Bifunctional Cross-linker in Polymer Synthesis

2-(Boc-amino)ethanethiol serves as a bifunctional cross-linker, enabling the creation of polymer networks with tailored properties. medchemexpress.comchemsrc.commedchemexpress.com Its flexible ethylene (B1197577) backbone promotes efficient cross-linking within various polymer matrices, contributing to enhanced material stability. scbt.com The presence of the Boc-protected amine allows for its incorporation into a polymer structure, with the subsequent removal of the Boc group freeing the amine for further reactions. This dual functionality is instrumental in synthesizing complex polymer architectures. For instance, it has been utilized in the synthesis of bifunctional azobenzene (B91143) glycoconjugates, where it facilitates photosensitive cross-linking with bioactive peptides. chemsrc.comchemicalbook.com

The compound's ability to participate in thiol-disulfide exchange reactions and its reactivity towards electrophiles allow for the formation of strong covalent bonds, which can improve the thermal and mechanical properties of the resulting materials. scbt.com This cross-linking capability is also valuable in the preparation of nanogels, where it can be used to functionalize the gel structure after polymerization. researchgate.net

Synthesis of Cationic Polyesters

A significant application of this compound is in the synthesis of cationic polyesters. researchgate.netrsc.org These polymers are of particular interest for biomedical applications, such as gene delivery. The general strategy involves the synthesis of an alkene-functionalized polyester (B1180765), for example, by ring-opening polymerization of α-allyl-ε-caprolactone with ε-caprolactone. researchgate.netrsc.org

The pendant alkene groups on the polyester backbone then undergo a thiol-ene "click" reaction with this compound. researchgate.netrsc.org This step efficiently grafts the protected amine groups onto the polymer without causing chain degradation. researchgate.netrsc.orgresearchgate.net The final step involves the acidic cleavage of the Boc protecting group, typically using trifluoroacetic acid (TFA), to yield the cationic polyester with primary amine side chains. researchgate.netrsc.org This method allows for the preparation of water-soluble polyesters with varying molar masses and a controlled density of amino groups. researchgate.netrsc.org

| Polymer Synthesis Step | Reagents and Conditions | Outcome |

| Ring-Opening Polymerization | α-allyl-ε-caprolactone, ε-caprolactone, Sn(Oct)₂, BnOH | Alkene-functional poly(ε-caprolactone) (PCL) |

| Thiol-Ene Reaction | Alkene-functional PCL, this compound, AIBN, 80°C | PCL with pendant Boc-protected amino groups |

| Deprotection | TFA, Room Temperature | Cationic, water-soluble polyester with free amino groups |

Table 1: General pathway for the synthesis of aminated poly(ε-caprolactone). researchgate.net

Creation of Polymeric Materials with Enhanced Mechanical Properties

The ability to control the degree of cross-linking by varying the amount of this compound allows for the tuning of the material's mechanical characteristics, such as its tensile strength and Young's modulus. For example, in the functionalization of electrospun fiber scaffolds, the introduction of amine groups via this compound and subsequent coupling with other molecules can alter the mechanical response of the scaffold. rcsi.com While functionalization increased hydrophilicity and maintained tensile strength, the Young's modulus was observed to decrease, which was attributed to a lower density of the fiber mesh in the modified sample. rcsi.com

Introduction of Amine Functional Groups for Surface Functionalization of Polymer Films

This compound is a key reagent for introducing amine functionalities onto the surface of polymer films, which is often a prerequisite for subsequent bio-functionalization. sigmaaldrich.comsigmaaldrich.com Thiol-ene click chemistry is a commonly employed method for this purpose, where the thiol group of this compound reacts with alkene groups present on the polymer surface. sigmaaldrich.comdcu.ie

This surface modification has been demonstrated on materials like poly(globalide) films. dcu.ie The process typically involves applying a solution of this compound and a photoinitiator to the film, followed by UV irradiation to initiate the thiol-ene reaction. rcsi.comdcu.ie After the attachment of the Boc-protected amine, the Boc group is removed with an acid like TFA. rcsi.comdcu.ie The resulting primary amine groups on the surface can then be used for further conjugation, for instance, by reacting them with molecules like fluorescein (B123965) isothiocyanate (FITC) for visualization or with peptides like RGD to enhance cell attachment. rcsi.comdcu.ie

| Functionalization Step | Procedure | Purpose |

| Thiol-Ene Coupling | Application of this compound and photoinitiator to polymer surface, followed by UV irradiation. rcsi.comdcu.ie | To attach Boc-protected amine groups to the surface. rcsi.comdcu.ie |

| Boc Deprotection | Immersion of the functionalized film in trifluoroacetic acid (TFA). rcsi.comdcu.ie | To expose the primary amine groups. rcsi.comdcu.ie |

| Further Conjugation | Reaction of the surface amine groups with molecules like RGD peptides. rcsi.com | To introduce specific functionalities, such as enhanced cell adhesion. rcsi.com |

Table 2: Steps for surface functionalization of polymer films using this compound.

Preparation of Amino-Terminated Polyacrylates and Polyacrylic Acids

Amino-terminated polyacrylates and polyacrylic acids can be prepared using this compound as a chain transfer agent in free radical polymerization. google.com This method provides a straightforward route to these functional polymers, which are valuable as precursors for dispersants and for modifying dyes. google.com

In this process, the polymerization of an acrylate (B77674) monomer, such as n-butyl acrylate or t-butyl acrylate, is carried out in the presence of this compound. google.com The Boc group serves two important functions: it increases the solubility of the aminoethanethiol (B8698679) in organic solvents like toluene (B28343) and prevents hydrogen abstraction from the amine group during polymerization. google.com Following polymerization, the Boc group is easily removed under acidic conditions. google.com If tert-butyl acrylate is used as the monomer, the acid treatment simultaneously hydrolyzes the tert-butyl ester groups, directly yielding amino-terminated polyacrylic acid. google.com

Functionalization of Poly(ε-caprolactone) and Polyglobalide

This compound is extensively used for the functionalization of biodegradable polyesters like poly(ε-caprolactone) (PCL) and polyglobalide (PGl). sigmaaldrich.comresearchgate.netresearchgate.net The functionalization of these polymers is crucial for tailoring their properties for specific applications, particularly in the biomedical field. researchgate.netresearchgate.net

For PCL, as detailed in section 7.2, this compound is reacted with alkene-functional PCL via a thiol-ene reaction to introduce protected amine groups, which are then deprotected to yield cationic PCL. researchgate.netrsc.org This aminated PCL can then serve as a macroinitiator for further polymerization, for example, with N-carboxyanhydrides (NCAs) to create hybrid block copolymers. upc.edu

Analytical and Computational Research on 2 Boc Amino Ethanethiol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-(Boc-amino)ethanethiol, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

In ¹H NMR spectra of this compound, characteristic signals confirm the presence of its key structural components. The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a sharp singlet around 1.44 ppm. doi.orgrsc.org The methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms show distinct signals. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methylene protons next to the Boc-protected amine (–CH₂NHBoc) often appear as a multiplet around 3.35 ppm, while the methylene protons adjacent to the thiol group (–CH₂SH) can be observed as a triplet around 2.60 ppm. researchgate.net The proton of the thiol group itself (–SH) can sometimes be observed, though its chemical shift and multiplicity can vary depending on concentration and solvent.

¹³C NMR spectroscopy provides further confirmation of the carbon framework. The carbon of the carbonyl group in the Boc moiety is typically found around 156 ppm. researchgate.net The quaternary carbon of the Boc group appears near 80 ppm, and the methyl carbons of the Boc group are observed at approximately 28.5 ppm. rsc.org The methylene carbons adjacent to the nitrogen and sulfur atoms also give rise to characteristic signals.

| ¹H NMR Chemical Shifts (CDCl₃) | Signal | Multiplicity | Chemical Shift (ppm) |

| tert-butyl (Boc) | -C(CH₃)₃ | singlet | ~1.44 - 1.47 |

| Methylene (amine-adjacent) | -CH₂NH- | multiplet | ~3.29 - 3.35 |

| Methylene (thiol-adjacent) | -CH₂SH | triplet | ~2.60 |

Data compiled from multiple sources. doi.orgrsc.orgresearchgate.net

| ¹³C NMR Chemical Shifts (CDCl₃) | Signal | Chemical Shift (ppm) |

| Carbonyl (Boc) | -C=O | ~156 |

| Quaternary Carbon (Boc) | -C(CH₃)₃ | ~79.5 |

| Methyl (Boc) | -C(CH₃)₃ | ~28.4 |

| Methylene (amine-adjacent) | -CH₂NH- | ~38.4 |

| Methylene (thiol-adjacent) | -CH₂SH | ~33.1 |

Data compiled from multiple sources. researchgate.net

Infrared (IR) Spectroscopy